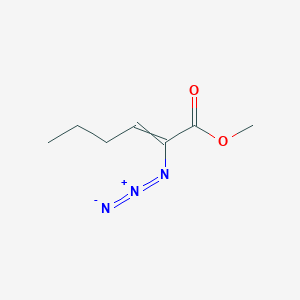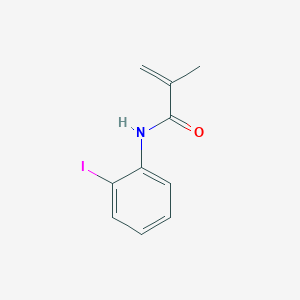
1-Methyl-3-propoxycyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-propoxycyclohex-1-ene is an organic compound belonging to the class of cycloalkenes Cycloalkenes are cyclic hydrocarbons with one or more double bonds within the ring structure This particular compound features a cyclohexene ring substituted with a methyl group at the first position and a propoxy group at the third position
Preparation Methods
The synthesis of 1-Methyl-3-propoxycyclohex-1-ene can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexene with propyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield.
Chemical Reactions Analysis
1-Methyl-3-propoxycyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the double bond in the presence of a catalyst like palladium on carbon can yield the saturated cyclohexane derivative.
Substitution: The propoxy group can be substituted with other functional groups through reactions with appropriate nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-3-propoxycyclohex-1-ene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used as an intermediate in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-Methyl-3-propoxycyclohex-1-ene depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reagents and conditions used. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to physiological effects. The exact pathways involved would require further experimental investigation.
Comparison with Similar Compounds
1-Methyl-3-propoxycyclohex-1-ene can be compared with other similar compounds such as:
1-Methyl-3-propylcyclohexane: This compound lacks the double bond present in this compound, resulting in different chemical reactivity and physical properties.
1-Methylcyclohexene: This compound has a simpler structure with only a methyl group and a double bond, making it less versatile in terms of chemical modifications.
3-Methyl-1-propylcyclohexene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and potential for diverse applications.
Properties
CAS No. |
105311-09-9 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-methyl-3-propoxycyclohexene |
InChI |
InChI=1S/C10H18O/c1-3-7-11-10-6-4-5-9(2)8-10/h8,10H,3-7H2,1-2H3 |
InChI Key |
RMQRJMNRYDCOIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CCCC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
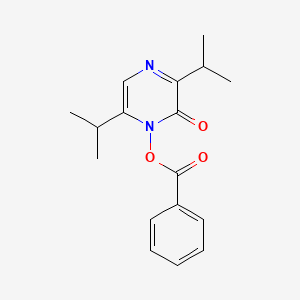
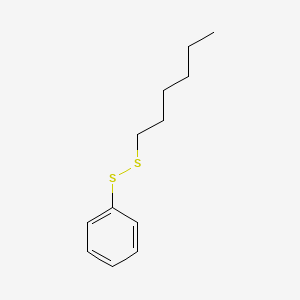
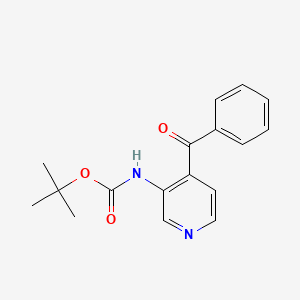
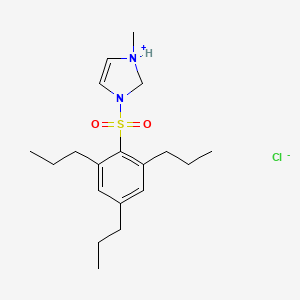
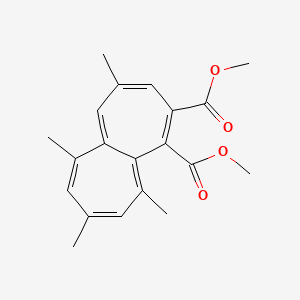
![3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14316787.png)
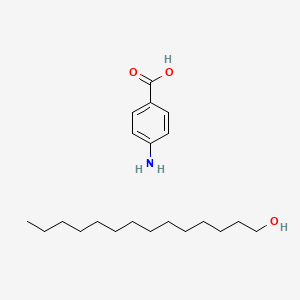
![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)



